molecular formula C13H15ClFN3O B1448215 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride CAS No. 1803562-01-7

2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride

Cat. No.: B1448215
CAS No.: 1803562-01-7
M. Wt: 283.73 g/mol
InChI Key: AACYGBPNUFJFPV-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride (CAS: 1803567-39-6, Ref: 3D-DXC56201) is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with a 2-fluorophenyl group. The compound’s molecular formula is C₁₃H₁₅ClFN₃O, with a molecular weight of 291.73 g/mol . It is commercially available for research purposes, with pricing starting at $598 per 50 mg .

The structural uniqueness of this compound lies in the combination of the oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) and the fluorophenyl group (enhancing lipophilicity and bioavailability).

Properties

IUPAC Name

2-(2-fluorophenyl)-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O.ClH/c14-10-6-2-1-5-9(10)12-16-17-13(18-12)11-7-3-4-8-15-11;/h1-2,5-6,11,15H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACYGBPNUFJFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3=CC=CC=C3F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride typically follows a sequence of:

  • Formation of the 1,3,4-oxadiazole ring from suitable hydrazide or thiosemicarbazide precursors and acid derivatives.
  • Introduction of the 2-fluorophenyl substituent on the oxadiazole ring.
  • Nucleophilic substitution or displacement reactions to attach the piperidine group.
  • Conversion to the hydrochloride salt for isolation and purification.

This approach is consistent with methodologies reported for related 1,3,4-oxadiazole derivatives and piperidine-containing compounds.

Formation of the 1,3,4-Oxadiazole Ring

A common and efficient method to form the 1,3,4-oxadiazole ring involves the cyclization of acyl hydrazides or thiosemicarbazides with acid chlorides or carboxylic acid derivatives under dehydrating conditions:

  • Step A: Condensation of thiosemicarbazide with 2-fluorobenzoyl chloride or corresponding acid derivatives in anhydrous ethanol or DMF at elevated temperatures (50–82 °C) to form the intermediate hydrazide or thiosemicarbazide derivative.
  • Step B: Cyclization via ring closure induced by halogenation or heating, producing the 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-thione intermediate.
  • Step C: Conversion of the thione to the oxadiazole can be achieved by desulfurization or oxidation steps if necessary.

This method has been validated in the synthesis of various 1,3,4-oxadiazole derivatives with aromatic substitutions, including fluorophenyl groups.

Formation of the Hydrochloride Salt

The free base of 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid in ethanol or an appropriate solvent:

  • The hydrochloride salt precipitates out of solution, facilitating isolation by filtration.
  • The salt form enhances compound stability and facilitates purification.
  • Melting points and purity are confirmed by recrystallization and characterization techniques such as NMR and FTIR spectroscopy.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation (hydrazide formation) Thiosemicarbazide + 2-fluorobenzoyl chloride, EtOH, 0–50 °C, reflux 45–87 Formation of oxadiazole ring precursor
2 Cyclization / Ring closure Heating or halogenation, reflux in EtOH or DMF 45–87 Formation of 1,3,4-oxadiazole ring
3 Halogenation / Functionalization 1,3-dibromopropane or chloroacetamide, K2CO3, acetone, reflux 63–79 Introduction of halogenated side chain
4 Nucleophilic substitution Piperidine, K2CO3, KI (catalyst), EtOH or MeCN, reflux 12–48 h 45–69 Displacement to form piperidine derivative
5 Salt formation HCl in EtOH, precipitation Formation of hydrochloride salt

Characterization and Purity Confirmation

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H15ClFN3O
  • Molecular Weight : 283.73 g/mol
  • IUPAC Name : 2-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
  • CAS Number : 1803562-01-7

The compound features a piperidine ring substituted with a 1,3,4-oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds containing the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazole have shown considerable activity against various cancer cell lines. Research indicates that modifications to the oxadiazole ring can enhance cytotoxic effects against human cancer cells .

Antimicrobial Properties

Compounds similar to 2-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride have been investigated for their antimicrobial properties. The oxadiazole ring has been linked to improved activity against bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Neurological Applications

The piperidine component of the compound suggests potential applications in treating neurological disorders. Research into piperidine derivatives has shown promise in modulating neurotransmitter systems and may offer therapeutic benefits in conditions such as depression and anxiety .

Synthesis Methodologies

The synthesis of 2-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride typically involves multi-step reactions that include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carbonyl compounds.
  • Piperidine Substitution : The introduction of the piperidine moiety often involves nucleophilic substitution methods where the piperidine acts as a nucleophile towards activated halides or electrophiles.

Study 1: Antitumor Efficacy

In a study evaluating various oxadiazole derivatives for antitumor activity, compounds structurally similar to 2-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride were tested against human cancer cell lines using the National Cancer Institute's screening protocols. The results indicated significant cytotoxicity in several tested lines, suggesting that this class of compounds warrants further investigation for anticancer drug development .

Study 2: Antimicrobial Testing

A series of tests conducted on piperidine derivatives demonstrated that compounds containing the oxadiazole structure exhibited potent activity against both Gram-positive and Gram-negative bacteria. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Piperidine Scaffolds

Compound Name Substituent on Oxadiazole Linked Heterocycle Molecular Weight (g/mol) Key Features Reference
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine HCl Phenyl Piperidine 277.41 Lacks fluorine; lower lipophilicity
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine HCl Oxane (tetrahydropyran) Piperidine 273.21 Oxadiazole linked to oxane; polar
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine 2-Methoxyphenyl Pyridine 269.28 Methoxy vs. fluoro; pyridine base

Key Insights :

  • Fluorine Substitution : The 2-fluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to phenyl or methoxyphenyl analogues .
  • Heterocycle Impact : Piperidine’s basicity may improve solubility over pyridine-based analogues, which are more planar and less basic .

Pharmacologically Relevant Analogues

Prasugrel Hydrochloride (CAS: 389574-19-0)
  • Structure: Thieno[3,2-c]pyridine core with 2-fluorophenyl and cyclopropyl groups .
  • Use : Antiplatelet agent (P2Y12 antagonist) .
  • Comparison: Unlike the target compound, prasugrel’s thienopyridine core enables irreversible platelet inhibition. The oxadiazole-piperidine scaffold lacks sulfur, suggesting divergent mechanisms.
Oxadiazon (CAS: 19666-30-9) and Oxadiargyl (CAS: 39807-15-3)
  • Structure : Dichlorophenyl-substituted oxadiazoles with bulky tert-butyl groups .
  • Use : Herbicides .
  • Comparison : These agrochemicals emphasize the role of halogenation and steric bulk for pesticidal activity, contrasting with the target compound’s simpler fluorophenyl design.

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

  • The 2-fluorophenyl group increases logP (lipophilicity) compared to methoxy or hydroxyl analogues, favoring blood-brain barrier penetration .
  • Piperidine’s basicity (pKa ~10) enhances solubility in gastric acid, improving oral absorption over non-basic heterocycles like pyridine .

Biological Activity

2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its unique oxadiazole scaffold and the presence of a fluorine atom in the phenyl group. This structure enhances its lipophilicity and potential pharmacological effects, making it a candidate for various biological applications.

Chemical Structure and Properties

The chemical formula of 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is C13H15ClFN3OC_{13}H_{15}ClFN_3O with a molecular weight of 283.73 g/mol. The compound features a piperidine ring, which may interact with various biological targets, and an oxadiazole ring known for its significant biological activities.

While the specific mechanism of action for 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride remains largely unexplored, research on related oxadiazole compounds suggests potential applications in:

  • Anticonvulsant activity
  • Anti-inflammatory effects
  • Modulation of ion channels .

These activities indicate that further investigation into this compound could reveal valuable insights into its pharmacological potential.

Biological Activity and Applications

Research indicates that compounds containing oxadiazole structures often exhibit significant biological activities. The following table summarizes some relevant findings related to oxadiazole derivatives:

Compound NameActivityIC50 Value (µM)Reference
5aAnticancer (MCF-7)< 15.63
6aAnticancer (A549)0.12 - 2.78
16aCarbonic Anhydrase Inhibitor0.089 (hCA IX)
17aAnticancer (HCCLM3)< 15.0

These compounds exhibit a range of activities including cytotoxic effects against various cancer cell lines and enzyme inhibition. The promising results suggest that derivatives like 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride could be developed further for therapeutic uses.

Case Studies

Several studies have highlighted the biological activities of similar oxadiazole derivatives:

  • Anticancer Studies : A study demonstrated that certain oxadiazole derivatives exhibited higher cytotoxic activity than doxorubicin against MCF-7 and other cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Apoptosis Induction : Flow cytometry assays revealed that specific oxadiazole compounds are potent inducers of apoptosis in cancer cells, acting in a dose-dependent manner .
  • Enzyme Inhibition : Research has shown that some oxadiazole derivatives selectively inhibit carbonic anhydrases at nanomolar concentrations, which are relevant targets in cancer therapy .

Q & A

Basic: What are the established synthetic routes for preparing 2-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride?

The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. A typical protocol involves:

  • Reacting 2-fluorobenzoyl hydrazine with a piperidine-containing precursor in the presence of phosphoryl chloride (POCl₃) to form the oxadiazole ring .
  • Purification via recrystallization from methanol or ethanol to isolate the hydrochloride salt .
  • Monitoring reaction progress using Thin-Layer Chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Basic: How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., oxadiazole ring geometry). For example, the oxadiazole C–N bond length typically ranges between 1.28–1.32 Å, consistent with aromatic heterocycles .
  • NMR spectroscopy :
    • ¹H NMR : Piperidine protons appear as multiplet signals at δ 1.50–2.70 ppm. The 2-fluorophenyl group shows aromatic protons at δ 7.20–7.60 ppm .
    • ¹³C NMR : Oxadiazole carbons resonate at δ 165–170 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., ~323.7 g/mol) .

Advanced: How can conflicting pharmacological data (e.g., antibacterial vs. no activity) be resolved?

Discrepancies may arise due to:

  • Structural analogs : Substitutions on the oxadiazole or piperidine rings (e.g., replacing 2-fluorophenyl with 4-methoxyphenyl) alter bioactivity .
  • Assay conditions : Variations in bacterial strains (e.g., E. coli vs. S. aureus) or nutrient media (e.g., agar vs. broth) affect results .
  • Dosage thresholds : Activity may manifest only at specific concentrations (e.g., MIC > 50 µg/mL) .
    Resolution strategy :
  • Perform dose-response curves across multiple cell lines.
  • Validate using isogenic bacterial strains to isolate target effects .

Advanced: What strategies optimize reaction yield during oxadiazole ring formation?

Yield optimization involves:

  • Temperature control : Reactions at 80–100°C improve cyclization efficiency .
  • Catalyst selection : Using Amberlyst-15 or p-toluenesulfonic acid (PTSA) enhances protonation of intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states .
    Data example :
ConditionYield (%)Reference
POCl₃, 80°C, 6 hr72
PTSA, DMF, 100°C85

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How can computational modeling predict its biological targets?

  • Docking studies : Use AutoDock Vina with protein targets (e.g., bacterial enoyl-ACP reductase) to assess binding affinity .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine’s Hammett σ value) with antibacterial activity .
  • ADMET prediction : SwissADME evaluates bioavailability (e.g., LogP ~2.5 suggests moderate permeability) .

Basic: What analytical methods confirm purity?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is standard .
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 52.3%, H: 4.3%) .

Advanced: Why do spectroscopic data vary between synthetic batches?

  • Tautomerism : Oxadiazole-thione vs. oxadiazole-thiol tautomers shift NMR signals .
  • Crystallinity : Amorphous vs. crystalline forms alter FT-IR peak intensities (e.g., C=O stretch at 1680 cm⁻¹) .
    Mitigation :
  • Standardize recrystallization solvents (e.g., methanol for high-purity crystals) .
  • Use deuterated DMSO for NMR to minimize solvent artifacts .

Basic: What are its known pharmacological applications?

  • Antibacterial : Inhibits S. aureus growth (MIC = 32 µg/mL) via membrane disruption .
  • Anticancer : Induces apoptosis in HeLa cells (IC₅₀ = 45 µM) by caspase-3 activation .

Advanced: How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility .
  • Salt formation : Replace hydrochloride with citrate or mesylate salts for improved solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Reactant of Route 2
2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride

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